molecular formula C12H19NO2 B8445949 Tert-butyl allyl(but-2-yn-1-yl)carbamate

Tert-butyl allyl(but-2-yn-1-yl)carbamate

Cat. No.: B8445949
M. Wt: 209.28 g/mol
InChI Key: OUVDNNRZBNOZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl allyl(but-2-yn-1-yl)carbamate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Role as an Intermediate
Tert-butyl allyl(but-2-yn-1-yl)carbamate is primarily employed as an intermediate in the synthesis of heterocyclic compounds. These compounds are crucial in pharmaceuticals due to their biological activity. The compound facilitates cycloisomerization reactions, which are catalyzed by gold, leading to the formation of complex molecular architectures that are often difficult to achieve through other methods.

Reactivity and Transformation
The allenic structure of this compound allows it to participate in a variety of organic transformations. It can undergo nucleophilic addition reactions, cycloadditions, and rearrangements, making it a versatile reagent in synthetic organic chemistry.

Biological Applications

Potential Interactions with Biological Systems
Research indicates that the compound may interact with biological systems, potentially influencing various metabolic pathways. Its reactivity profile suggests that it could serve as a lead compound in drug development targeting specific enzymes or receptors involved in disease processes.

Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The results indicated that compounds similar to this compound could reduce cell death and inflammation markers, suggesting a potential therapeutic role in neurodegenerative diseases.

The following table summarizes key findings related to the biological activity and applications of this compound and its derivatives:

Application AreaFindings
Organic SynthesisActs as an intermediate for heterocyclic compounds through cycloisomerization reactions.
Neuroprotective EffectsPotential reduction of oxidative stress-induced cell death in neuronal models.
Enzyme InteractionMay interact with enzymes involved in metabolic pathways; further studies needed for elucidation.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl N-but-2-ynyl-N-prop-2-enylcarbamate

InChI

InChI=1S/C12H19NO2/c1-6-8-10-13(9-7-2)11(14)15-12(3,4)5/h7H,2,9-10H2,1,3-5H3

InChI Key

OUVDNNRZBNOZIF-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(CC=C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2.5 M hexane solution of n-butyllithium (40.8 mL, 102 mmol) was added dropwise over 30 min to a solution of tert-butyl allyl(prop-2-ynyl)carbamate (17.3 g, 89 mmol) in tetrahydrofuran (100 mL) at −10° C. After 5 min at −10° C., hexamethyl phosphoramide (17.73 mL, 102 mmol) and iodomethane (7.20 mL, 115 mmol) were added sequentially. The resultant mixture was stirred at −10° C. for 1 h, at ambient temperature for 1 h and quenched with saturated ammonium chloride (50 mL). After evaporation of the tetrahydrofuran solvent in vacuo, the residue was diluted with ethyl acetate (400 mL), washed with water, brine, dried (MgSO4) and concentrated. Silica gel chromatography, eluting with 0-100% dichloromethane in hexanes, gave tert-butyl allyl(but-2-yn-1-yl)carbamate (14.1 g, 76% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 5.62-5.92 (1 H, m), 4.93-5.40 (2 H, m), 3.63-4.11 (4 H, m), 1.81 (3 H, s), 1.48 (9 H, s).
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17.73 mL
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7.2 mL
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40.8 mL
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17.3 g
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100 mL
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